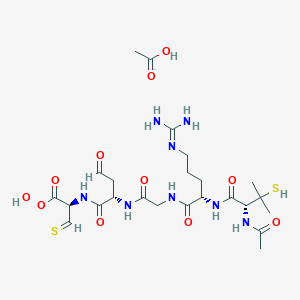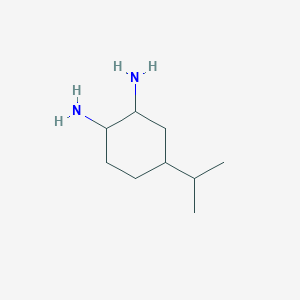
2-Benzoyl-4-bromoaniline
Vue d'ensemble
Description
2-Amino-5-bromobenzophenone is a benzophenone derivative . It is also known by other names such as 2-benzoyl-4-bromoaniline, 2-amino-5-bromophenyl phenyl methanone, and 5-bromo-2-aminobenzophenone .
Synthesis Analysis
2-Amino-5-bromobenzophenone can be synthesized from 2-aminobenzonitrile sodium arylsulfinate, Pd (OAc)2, bpy, and p-NBSA by stirring in a 2:1 mixture of THF/H2O for 48 hours at 80℃ .Molecular Structure Analysis
The molecular formula of 2-Amino-5-bromobenzophenone is C13H10BrNO . The SMILES representation is O=C(C1=C(N)C=CC(Br)=C1)C2=CC=CC=C2 .Chemical Reactions Analysis
2-Amino-5-bromobenzophenone is used as a precursor in the synthesis of bromazolam . More detailed information about its chemical reactions is not available in the retrieved data.Physical And Chemical Properties Analysis
2-Amino-5-bromobenzophenone is a crystalline solid . It has a molecular weight of 276.1 g/mol . It is soluble in DMF, DMSO, and ethanol . The compound has a λmax of 237, 390 nm .Applications De Recherche Scientifique
Chimie Médicinale
2-Benzoyl-4-bromoaniline: est utilisé en chimie médicinale pour la synthèse de divers composés pharmaceutiques. Son atome de brome et son groupe amine en font un intermédiaire polyvalent pour la construction de molécules complexes. Il peut être utilisé pour créer des inhibiteurs potentiels d'enzymes ou de récepteurs en l'introduisant dans des cadres moléculaires plus importants par le biais de réactions comme le couplage de Suzuki ou l'amidation .
Science des Matériaux
En science des matériaux, ce composé sert de précurseur pour le développement de semi-conducteurs organiques. Sa structure aromatique et ses groupes fonctionnels lui permettent d'être incorporé dans des systèmes conjugués qui peuvent présenter des propriétés électroniques, utiles dans la création d'OLED ou de cellules photovoltaïques organiques .
Chimie Analytique
This compound: joue un rôle en chimie analytique en tant que standard ou réactif. Il peut être utilisé pour étalonner des instruments ou comme réactif dans le développement de nouvelles méthodes analytiques, telles que les techniques chromatographiques ou les dosages spectrophotométriques, en raison de ses propriétés d'absorption distinctes .
Sciences de l'Environnement
Ce composé peut être impliqué dans la recherche en sciences de l'environnement, en particulier dans l'étude de la dégradation des amines aromatiques. Comprendre ses voies de dégradation peut aider à évaluer l'impact environnemental de composés similaires et à développer des stratégies de biorémediation pour les sites contaminés .
Recherche Pharmaceutique
En recherche pharmaceutique, This compound est souvent un intermédiaire clé dans la synthèse de candidats médicaments. Son incorporation dans des molécules médicamenteuses plus importantes peut améliorer les propriétés pharmacocinétiques ou contribuer au mécanisme d'action du médicament .
Synthèse Organique
This compound: est un élément de construction précieux en synthèse organique. Il peut subir diverses réactions organiques, telles que la nitration, la sulfonation et l'alkylation, pour produire une large gamme de dérivés. Ces dérivés peuvent ensuite être utilisés pour synthétiser des colorants, des pigments et des matériaux avancés .
Biotechnologie
En biotechnologie, les dérivés du composé pourraient être utilisés comme modificateurs pour les protéines ou les acides nucléiques, aidant à l'étude des systèmes biologiques ou au développement de nouvelles techniques de bioconjugaison .
Applications Industrielles
Bien que les utilisations industrielles spécifiques de This compound ne soient pas largement documentées, des composés comme celui-ci sont généralement utilisés dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels en raison de leur stabilité et de leurs groupes fonctionnels réactifs .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a derivative of aniline and benzophenone, both of which have various biological targets depending on their specific substitutions and the biological context .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its biological targets.
Biochemical Pathways
The compound’s synthesis involves a reaction pathway where 4-bromoaniline is dissolved in benzoyl chloride, heated, and then zinc chloride is added .
Propriétés
IUPAC Name |
(2-amino-5-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJVUGANBDAASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192909 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39859-36-4 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039859364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39859-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RKF4M86QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-amino-5-bromobenzophenone in the synthesis of 6-bromoviridicatina?
A1: 2-Amino-5-bromobenzophenone serves as a crucial starting material in the synthesis of 6-bromoviridicatina. The research article describes the synthesis of 5-bromo-2-(chloroacetamido)benzophenone from 2-amino-5-bromobenzophenone through amidation with chloroacetic anhydride []. This synthesized compound acts as a precursor and is ultimately used to obtain 6-bromoviridicatina.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)











